3,4,4',5-Tetrabromodiphenyl ether

CAS No.: 446254-50-8

Cat. No.: VC2880567

Molecular Formula: C12H6Br4O

Molecular Weight: 485.79 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 446254-50-8 |

|---|---|

| Molecular Formula | C12H6Br4O |

| Molecular Weight | 485.79 g/mol |

| IUPAC Name | 1,2,3-tribromo-5-(4-bromophenoxy)benzene |

| Standard InChI | InChI=1S/C12H6Br4O/c13-7-1-3-8(4-2-7)17-9-5-10(14)12(16)11(15)6-9/h1-6H |

| Standard InChI Key | ULFOIXCXIWHJDS-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1OC2=CC(=C(C(=C2)Br)Br)Br)Br |

| Canonical SMILES | C1=CC(=CC=C1OC2=CC(=C(C(=C2)Br)Br)Br)Br |

Introduction

Chemical Identity and Structure

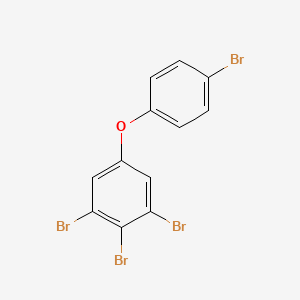

3,4,4',5-Tetrabromodiphenyl ether, commonly referred to as PBDE 81 in scientific literature, is a specific tetrabromodiphenyl ether congener with four bromine atoms positioned at the 3, 4, 4', and 5 positions on the diphenyl ether backbone structure. This specific substitution pattern distinguishes it from other tetrabromodiphenyl ether isomers such as 2,2',4,4'-tetrabromodiphenyl ether (PBDE 47) and 3,3',4,4'-tetrabromodiphenyl ether (PBDE 77), which have different bromine positioning .

The compound is characterized by the following chemical identifiers and properties:

Table 1: Chemical Identification Properties of 3,4,4',5-Tetrabromodiphenyl ether

| Parameter | Value |

|---|---|

| Common Name | 3,4,4',5-Tetrabromodiphenyl ether |

| Systematic IUPAC Name | 1,2,3-tribromo-5-(4-bromophenoxy)benzene |

| CAS Registry Number | 446254-50-8 |

| Congener Designation | PBDE 81 |

| Molecular Formula | C₁₂H₆Br₄O |

| Molecular Weight | 485.79 g/mol |

| InChI | InChI=1S/C12H6Br4O/c13-7-1-3-8(4-2-7)17-9-5-10(14)12(16)11(15)6-9/h1-6H |

| InChI Key | ULFOIXCXIWHJDS-UHFFFAOYSA-N |

| UNII Identifier | 7RZS2DO934 |

| DSSTox Substance ID | DTXSID00879899 |

The molecular structure consists of two phenyl rings connected by an oxygen bridge (ether linkage), with three bromine atoms positioned on one phenyl ring (at positions 3, 4, and 5) and one bromine atom on the other phenyl ring (at position 4') .

Physical and Chemical Properties

3,4,4',5-Tetrabromodiphenyl ether exhibits physical and chemical properties consistent with other tetrabromodiphenyl ether congeners, which influence its environmental fate and potential for bioaccumulation. While specific experimental data for PBDE 81 is limited in the literature, the general properties of tetrabromodiphenyl ethers provide insight into its likely characteristics.

Like other tetrabromodiphenyl ethers, PBDE 81 is expected to have:

-

Low water solubility, contributing to its persistence in aquatic environments

-

High lipophilicity, facilitating bioaccumulation in fatty tissues

-

Resistance to environmental degradation

-

Tendency to bind to sediment and soil particles

These properties influence how the compound behaves in various environmental compartments and biological systems .

Environmental Behavior and Fate

The environmental behavior of 3,4,4',5-Tetrabromodiphenyl ether is influenced by its chemical structure and physical properties. As a tetrabromodiphenyl ether, PBDE 81 exhibits characteristic environmental distribution patterns that are important for understanding its potential ecological impact.

Environmental Persistence and Transformation

The environmental persistence of 3,4,4',5-Tetrabromodiphenyl ether is a significant concern. Like other PBDEs, this compound is susceptible to photolytic debromination when exposed to ultraviolet light, which can lead to the transformation into other brominated compounds . This photodegradation represents one of the primary natural transformation pathways for PBDEs in the environment.

Lower brominated congeners like PBDE 81 tend to bioaccumulate more effectively than higher brominated congeners and typically demonstrate greater environmental persistence. This increased bioaccumulation potential is particularly concerning given the compound's resistance to degradation .

Analytical Detection Methods

The detection and quantification of 3,4,4',5-Tetrabromodiphenyl ether in environmental and biological samples require sophisticated analytical techniques. These methods are essential for monitoring environmental levels and assessing human exposure.

Chromatographic Techniques

Gas chromatography (GC) coupled with mass spectrometry (MS) represents the most common analytical approach for PBDE congener analysis, including PBDE 81 . This technique allows for:

-

Separation of PBDE congeners based on their chemical properties

-

Specific identification of individual congeners through mass spectral analysis

-

Quantification of trace concentrations in complex matrices

High-resolution mass spectrometry provides enhanced sensitivity and specificity for detecting PBDEs at environmentally relevant concentrations .

Sample Preparation and Analysis

Effective analysis of 3,4,4',5-Tetrabromodiphenyl ether typically involves:

-

Extraction from environmental or biological matrices using appropriate solvents

-

Clean-up procedures to remove matrix interferences

-

Concentration of the extract

-

Chromatographic separation and detection

These analytical approaches are critical for environmental monitoring, exposure assessment, and regulatory compliance testing.

Environmental and Human Biomonitoring

Monitoring of 3,4,4',5-Tetrabromodiphenyl ether in environmental samples and human tissues provides critical information about its distribution and potential exposure pathways. Although specific biomonitoring data for PBDE 81 is limited in the available literature, general PBDE monitoring studies suggest:

-

Environmental Detection: PBDEs have been detected in various environmental matrices including air, sediments, surface water, fish, and other marine animals .

-

Human Biomonitoring: PBDEs have been detected in human tissues including adipose tissue, blood, liver, and breast milk, demonstrating absorption from the environment and distribution to tissues .

-

Bioaccumulation: Lower brominated congeners like tetrabromodiphenyl ethers tend to bioaccumulate more effectively than higher brominated congeners, raising concerns about their potential long-term presence in biological systems .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume